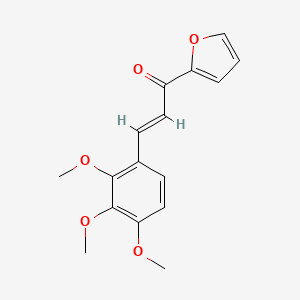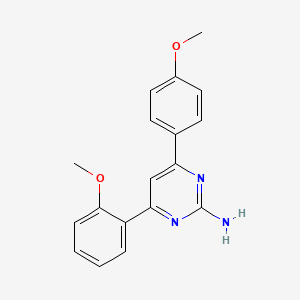
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as 4-BP6MP, is a heterocyclic compound composed of pyrimidine and benzene rings. It is a synthetic molecule with potential applications in a wide range of scientific fields.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It can be used as a molecular probe for the study of enzymes and receptors. It has also been used in the development of novel drugs and in the study of enzyme inhibition and activation. Additionally, this compound has been used as a fluorescent dye for the detection of proteins and other biomolecules.
Mécanisme D'action
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to interact with enzymes and receptors through a variety of mechanisms. It can act as an agonist, antagonist, or allosteric modulator. It has been found to bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes and receptors, and has been found to have an inhibitory effect on the enzyme acetylcholinesterase. Additionally, this compound has been found to have neuroprotective and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several advantages for lab experiments. It is a relatively inexpensive compound and can be synthesized in a straightforward manner. Additionally, it has a wide range of applications in scientific research. However, there are also some limitations to using this compound in lab experiments. It is a relatively unstable compound and can be degraded by light and heat. Additionally, it can be difficult to purify and can be toxic to cells and organisms.
Orientations Futures
There are several potential future directions for the use of 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in scientific research. It could be used in the development of novel drugs and in the study of enzyme inhibition and activation. Additionally, this compound could be used as a fluorescent dye for the detection of proteins and other biomolecules. It could also be used in the study of enzyme-substrate interactions and the development of inhibitors for enzymes and receptors. Finally, it could be used to develop new methods for drug delivery and to study the effects of drugs on biochemical and physiological processes.
Méthodes De Synthèse
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized via a two-step procedure. The first step is the Friedel-Crafts alkylation of 4-bromobenzene with 4-methoxybenzaldehyde to form the pyrimidine ring. The second step is the condensation of the pyrimidine ring with 4-methoxyphenylhydrazine to form the this compound. The synthesis is conducted in a solvent such as N-methylpyrrolidone (NMP) and is catalyzed by an acid such as trifluoroacetic acid (TFA).
Propriétés
IUPAC Name |
4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHUPVGTOFCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














